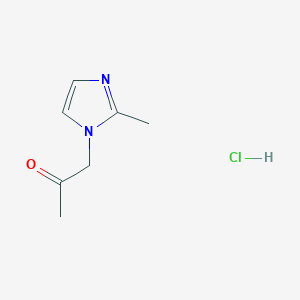

1-(2-Methyl-1H-imidazol-1-YL)acetone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methyl-1H-imidazol-1-YL)acetone hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the second position of the imidazole ring and an acetone moiety attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-1H-imidazol-1-YL)acetone hydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Introduction of the Methyl Group: The methyl group is introduced at the second position of the imidazole ring through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Attachment of the Acetone Moiety: The acetone moiety is attached to the nitrogen atom of the imidazole ring through a nucleophilic substitution reaction with chloroacetone.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the process .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Methyl-1H-imidazol-1-YL)acetone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Substitution: Amines, thiols; reactions are conducted in polar solvents such as ethanol or dimethyl sulfoxide at ambient or reflux temperatures.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

Applications De Recherche Scientifique

1-(2-Methyl-1H-imidazol-1-YL)acetone hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(2-Methyl-1H-imidazol-1-YL)acetone hydrochloride involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Receptor Binding: It can also bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Pathways Involved: The pathways affected by this compound include those related to cell proliferation, apoptosis, and immune response.

Comparaison Avec Des Composés Similaires

1-(2-Methyl-1H-imidazol-1-YL)acetone hydrochloride can be compared with other imidazole derivatives:

Activité Biologique

1-(2-Methyl-1H-imidazol-1-YL)acetone hydrochloride is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring, which is known for its diverse biological properties. The imidazole moiety allows for interactions with various biological targets, influencing several biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with target proteins. This interaction can modulate enzyme activity and receptor binding, leading to various pharmacological effects. The compound's acetone component may also undergo metabolic transformations, enhancing its overall biological impact.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various pathogens, including:

- Bacteria : Effective against Staphylococcus aureus and Mycobacterium tuberculosis.

- Fungi : Demonstrated antifungal activity against Candida albicans.

Table 1 summarizes the minimum inhibitory concentrations (MICs) of the compound against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Methicillin-resistant S. aureus (MRSA) | 8 |

| Mycobacterium tuberculosis | 32 |

| Candida albicans | 4 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Studies suggest that it can inhibit the activation of NF-κB, a key regulator in inflammatory responses. The inhibition was dose-dependent, with significant activity observed at concentrations below 50 µM .

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives, including this compound:

- Antimicrobial Evaluation : A study reported that derivatives of imidazole showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific role of the methyl substitution on the imidazole ring was highlighted as a crucial factor influencing potency .

- Pharmacological Applications : Another investigation focused on the potential use of this compound in drug development as a pharmaceutical intermediate due to its favorable pharmacokinetic properties, including good absorption and distribution profiles .

- Mechanistic Insights : Research has detailed how imidazole derivatives can influence biochemical pathways related to inflammation and microbial infections. The interaction with metal ions and key amino acids in target proteins was emphasized as a mechanism for modulating biological responses .

Propriétés

IUPAC Name |

1-(2-methylimidazol-1-yl)propan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-6(10)5-9-4-3-8-7(9)2;/h3-4H,5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWONSGXDADYFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.